molecular formula C12H15ClS B8029818 1-Chloro-4-(cyclohexylsulfanyl)benzene CAS No. 59693-95-7

1-Chloro-4-(cyclohexylsulfanyl)benzene

Cat. No.: B8029818
CAS No.: 59693-95-7
M. Wt: 226.77 g/mol
InChI Key: DJYQZQAOJUWOCX-UHFFFAOYSA-N
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Description

1-Chloro-4-(cyclohexylsulfanyl)benzene is a substituted benzene derivative featuring a chlorine atom at the para-position and a cyclohexylsulfanyl (-S-C₆H₁₁) group at the opposing position. This compound belongs to the family of organosulfur chemicals, which are notable for their applications in agrochemicals, pharmaceuticals, and materials science. Its synthesis typically involves nucleophilic aromatic substitution (NAS) reactions between chlorobenzene derivatives and cyclohexylthiols under controlled conditions .

Properties

IUPAC Name

1-chloro-4-cyclohexylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYQZQAOJUWOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285100
Record name 1-chloro-4-(cyclohexylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59693-95-7
Record name NSC40475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(cyclohexylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(cyclohexylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol.

Another method involves the direct chlorination of 4-(cyclohexylsulfanyl)benzene using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(cyclohexylsulfanyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to 4-(cyclohexylsulfanyl)benzene by catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.

    Reduction: Hydrogen gas with a palladium or platinum catalyst in solvents like ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-(cyclohexylsulfanyl)benzene.

Scientific Research Applications

1-Chloro-4-(cyclohexylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure and studying its interactions with biological targets.

    Chemical Probes: It is used as a chemical probe to study reaction mechanisms and pathways in organic chemistry.

Mechanism of Action

The mechanism of action of 1-chloro-4-(cyclohexylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological studies, its mechanism may involve interaction with cellular components, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: It could interact with genetic material, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)

  • Structure : Chlorine at para-position, phenylsulfonyl (-SO₂-C₆H₅) group at the opposing position.
  • Key Differences: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, whereas the sulfanyl (-S-) group is electron-donating. This alters reactivity in NAS and oxidation processes. Sulphenone is a known pesticide (acaricide) with historical use in crop protection . In contrast, the cyclohexylsulfanyl derivative’s applications are less documented but may involve similar agrochemical roles due to its lipophilic character.
  • Physicochemical Properties: Sulphenone has higher polarity (due to -SO₂-) and lower solubility in nonpolar solvents compared to this compound.

1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene

  • Structure : Methoxy (-OCH₃) and tetrachloroethyl (-CCl₃CH₂) substituents.
  • Key Differences: The tetrachloroethyl group introduces significant steric bulk and halogenated hydrophobicity, likely enhancing environmental persistence.

1-Methyl-2-propynyl (3-chlorophenyl)-carbamate (Chlorbufam)

  • Structure : Carbamate functional group with a 3-chlorophenyl and methyl-propynyl chain.
  • Key Differences :
    • Chlorbufam is a carbamate herbicide, acting as an acetylcholinesterase inhibitor. The mechanism differs fundamentally from sulfanyl- or sulfonyl-substituted aromatics, which may target lipid membranes or electron transport chains.
    • The carbamate group confers higher water solubility but lower stability under acidic conditions compared to sulfanyl-substituted compounds .

Tabulated Comparison of Key Features

Compound Name Substituents Functional Groups Primary Applications Key Properties
This compound -Cl, -S-C₆H₁₁ Sulfanyl, Aromatic Agrochemicals (inferred) High lipophilicity, moderate reactivity
1-Chloro-4-(phenylsulfonyl)benzene -Cl, -SO₂-C₆H₅ Sulfonyl, Aromatic Pesticide (Sulphenone) Polar, oxidation-resistant
1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene -OCH₃, -CCl₃CH₂ Ether, Halogenated Synthetic intermediate High steric bulk, persistent
1-Methyl-2-propynyl (3-chlorophenyl)-carbamate -O(CO)NH-, -Cl Carbamate, Alkyne Herbicide (Chlorbufam) Water-soluble, enzyme-inhibiting

Research Findings and Implications

  • Reactivity : The electron-donating nature of the cyclohexylsulfanyl group in this compound may enhance its susceptibility to electrophilic substitution compared to sulfonyl analogs.
  • Synthetic Utility : The compound’s stability under basic conditions makes it a candidate for further functionalization in drug discovery pipelines.

Biological Activity

1-Chloro-4-(cyclohexylsulfanyl)benzene, a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C10H13ClS
  • Molecular Weight : 216.73 g/mol
  • CAS Number : 104-12-1

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its toxicity, sensitization potential, and effects on cellular systems.

Toxicity Studies

Research indicates that the compound exhibits low to moderate toxicity. Key findings include:

  • Acute Toxicity : In studies with rodents, the compound showed minimal acute toxicity at lower doses. The highest observed dose that did not cause significant adverse effects (NOAEL) was determined to be 50 mg/kg body weight for oral exposure in mice .
  • Repeated Dose Toxicity : In a 14-day oral study, effects on liver and kidney functions were noted at higher doses. Hepatocellular hypertrophy was observed in mice at doses of 400 mg/kg and above .

Sensitization Potential

The sensitization potential of this compound was evaluated using the Local Lymph Node Assay (LLNA). Results indicated:

  • Stimulation Indices (SI) : At concentrations of 50%, 75%, and 100%, SI values were recorded as 2.6, 5.3, and 5.3 respectively, suggesting a weak sensitization potential with an effective concentration (EC3) of approximately 53.1% .

Case Study: Dermal Exposure in Mice

A study investigated the effects of dermal exposure to varying concentrations of the compound:

Concentration (%)Observed EffectsNOAEL (mg/kg)
0Control group-
50Mild hepatocyte hypertrophy50
75Increased liver weights-
100Centrilobular hypertrophy observed-

The study concluded that while mild effects were observed at higher concentrations, significant systemic health effects were not anticipated following repeated exposure .

Inhalation Toxicity Study

Inhalation studies conducted over three months revealed:

  • Effects on Respiratory System : Mice exposed to high vapor concentrations (up to 2000 ppm) exhibited signs of respiratory distress and changes in lung function metrics.
  • Hematological Changes : Notable changes in blood parameters were observed, including decreased leukocyte counts at higher exposure levels .

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